N-(2-methylphenyl)morpholine-4-carbothioamide
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Overview
Description
N-(2-methylphenyl)morpholine-4-carbothioamide is an organic compound with the molecular formula C12H16N2OS It is a derivative of morpholine, a heterocyclic amine, and contains a thiocarbamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)morpholine-4-carbothioamide typically involves the reaction of 2-methylphenyl isothiocyanate with morpholine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)morpholine-4-carbothioamide can undergo various chemical reactions, including:
Oxidation: The thiocarbamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-(2-methylphenyl)morpholine-4-carbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)morpholine-4-carbothioamide involves its interaction with biological molecules. The thiocarbamide group can form hydrogen bonds with proteins or nucleic acids, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
- N-Phenylmorpholine-4-carbothioamide
- N-acyl-morpholine-4-carbothioamides
- Piperidine-4-carbothioamide
- Indoline-1-carbothioamide
- Azepane-1-carbothioamide
Uniqueness
N-(2-methylphenyl)morpholine-4-carbothioamide is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as an antimicrobial or antioxidant agent compared to other similar compounds .
Biological Activity
N-(2-methylphenyl)morpholine-4-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula for this compound is C12H16N2OS, with a molecular weight of approximately 220.27 g/mol. The compound features a morpholine ring substituted with a 2-methylphenyl group and a thiocarbamide functional group, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to the thiocarbamide group , which can form hydrogen bonds with various biological macromolecules, including proteins and nucleic acids. This interaction can lead to the inhibition of critical cellular functions, resulting in antimicrobial and antioxidant effects.
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro evaluations have demonstrated significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these pathogens have been reported between 0.22 to 0.25 μg/mL, showcasing its potency compared to standard antibiotics like ciprofloxacin .
Antioxidant Activity
The compound has also been studied for its antioxidant properties. The presence of the thiocarbamide group contributes to its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage. This activity is crucial in preventing cellular aging and various diseases linked to oxidative stress.
Study on Antimicrobial Efficacy
In a controlled study evaluating the antimicrobial efficacy of this compound, researchers assessed its effects on biofilm formation by pathogenic bacteria. The results indicated a significant reduction in biofilm formation compared to untreated controls, suggesting that the compound not only inhibits bacterial growth but also prevents colonization on surfaces .
Synergistic Effects with Other Antibiotics
Another study explored the synergistic effects of this compound when combined with other antibiotics such as ketoconazole and ciprofloxacin. The combination therapy resulted in reduced MIC values for both antibiotics, indicating enhanced efficacy against resistant strains .
Data Tables
Biological Activity | MIC (μg/mL) | Effectiveness |
---|---|---|
Staphylococcus aureus | 0.22 - 0.25 | Highly effective |
Escherichia coli | 0.22 - 0.25 | Highly effective |
Biofilm Inhibition | Not quantified | Significant reduction |
Combination Therapy | Antibiotic | Reduced MIC (μg/mL) |
---|---|---|
This compound + Ciprofloxacin | Original MIC: 2 | Reduced by 50% |
This compound + Ketoconazole | Original MIC: 1 | Reduced by 40% |
Properties
IUPAC Name |
N-(2-methylphenyl)morpholine-4-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-10-4-2-3-5-11(10)13-12(16)14-6-8-15-9-7-14/h2-5H,6-9H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUXEKCEGBXHAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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